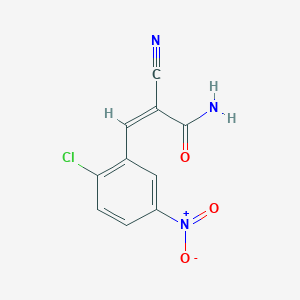
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is an organic compound characterized by the presence of a chloro-nitrophenyl group attached to a cyanoacrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
化学反应分析
Types of Reactions
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Cyclization: The cyano group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Cyclization: Acidic or basic conditions to promote the formation of heterocycles.
Major Products
Amino derivatives: From the reduction of the nitro group.
Thioethers and amines: From nucleophilic substitution reactions.
Heterocyclic compounds: From cyclization reactions.
科学研究应用
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s nitro and cyano groups can participate in electron transfer reactions, influencing its reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-nitrophenyl isocyanate
- 2-Chloro-5-nitrophenyl pyridine
- 2-Chloro-5-nitrocinnamic acid
Uniqueness
The presence of both a nitro and a cyano group allows for diverse chemical transformations and interactions, making it a versatile compound in synthetic and applied chemistry .
生物活性
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by its cyanoacrylamide structure, which is known for its reactivity and ability to form stable bonds with biological macromolecules. The presence of a chloro and nitro group on the phenyl ring enhances its potential for biological interaction.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades.
- Covalent Bond Formation : The cyanoacrylate moiety can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition or modification of protein function.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 15.4 | Induction of apoptosis via caspase activation |
| HCT116 (Colon) | 12.7 | Cell cycle arrest at G1/S phase |
In vitro assays showed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to increased DNA fragmentation and cell death .
Antimicrobial Activity
Additionally, the compound has been evaluated for its antimicrobial properties. It demonstrated effective inhibition against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents .
Case Studies
- Cytotoxicity in Cancer Models : A study conducted on the efficacy of this compound in xenograft models showed a significant reduction in tumor size compared to control groups. The treatment led to a decrease in proliferative markers and an increase in apoptotic cells within the tumors.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.
属性
CAS 编号 |
196712-43-3 |
|---|---|
分子式 |
C10H6ClN3O3 |
分子量 |
251.62 g/mol |
IUPAC 名称 |
(E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-2-1-8(14(16)17)4-6(9)3-7(5-12)10(13)15/h1-4H,(H2,13,15)/b7-3+ |
InChI 键 |
MEIGOGSKIWSGEW-XVNBXDOJSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C(=O)N)Cl |
手性 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C(\C#N)/C(=O)N)Cl |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C(=O)N)Cl |
溶解度 |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















